1-(1-adamantylmethyl)-3-[1-[(4-propan-2-ylphenyl)methyl]indol-5-yl]urea
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Overview
Description
1-(1-Adamantylmethyl)-3-[1-[(4-propan-2-ylphenyl)methyl]indol-5-yl]urea is a complex organic compound that features a unique structure combining adamantyl, indole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-adamantylmethyl)-3-[1-[(4-propan-2-ylphenyl)methyl]indol-5-yl]urea typically involves multiple steps:
Formation of the Adamantylmethyl Intermediate: This step involves the preparation of 1-adamantylmethyl radicals through photolysis of hexabutylditin in the presence of the corresponding bromide.
Indole Derivative Preparation: The indole derivative can be synthesized through various methods, including Fischer indole synthesis.
Coupling Reaction: The adamantylmethyl intermediate is then coupled with the indole derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantylmethyl)-3-[1-[(4-propan-2-ylphenyl)methyl]indol-5-yl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and phenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-Adamantylmethyl)-3-[1-[(4-propan-2-ylphenyl)methyl]indol-5-yl]urea has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: The adamantyl group imparts rigidity and stability, making it useful in the design of novel materials.
Biological Studies: Its interactions with biological molecules can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 1-(1-adamantylmethyl)-3-[1-[(4-propan-2-ylphenyl)methyl]indol-5-yl]urea exerts its effects involves interactions with specific molecular targets. The adamantyl group may enhance binding affinity to certain receptors or enzymes, while the indole moiety can interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(1-Adamantylmethyl)-3-[1-[(4-propan-2-ylphenyl)methyl]indol-5-yl]urea is unique due to its combination of adamantyl, indole, and phenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H37N3O |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
1-(1-adamantylmethyl)-3-[1-[(4-propan-2-ylphenyl)methyl]indol-5-yl]urea |
InChI |
InChI=1S/C30H37N3O/c1-20(2)25-5-3-21(4-6-25)18-33-10-9-26-14-27(7-8-28(26)33)32-29(34)31-19-30-15-22-11-23(16-30)13-24(12-22)17-30/h3-10,14,20,22-24H,11-13,15-19H2,1-2H3,(H2,31,32,34) |
InChI Key |
IMQMMJYORCVTET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)NC(=O)NCC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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